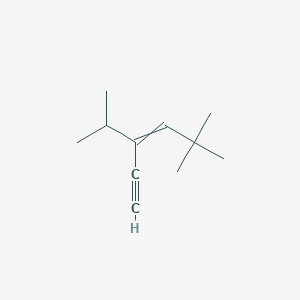
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne is an organic compound with a unique structure that includes both alkyne and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific conditions, such as the use of a palladium catalyst in a cross-coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of both alkyne and alkene groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole: Another compound with a similar structure but different functional groups.
1,3,4-Thiadiazole Derivatives: Compounds with similar reactivity and applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
919516-19-1 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
5,5-dimethyl-3-propan-2-ylhex-3-en-1-yne |
InChI |
InChI=1S/C11H18/c1-7-10(9(2)3)8-11(4,5)6/h1,8-9H,2-6H3 |
InChI-Schlüssel |
OAFYQGMOADQFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=CC(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


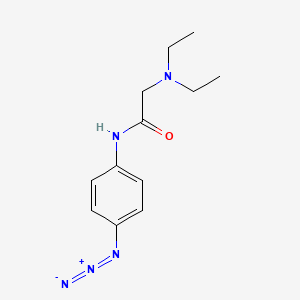
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
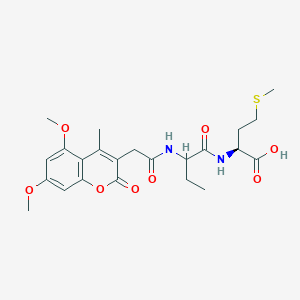


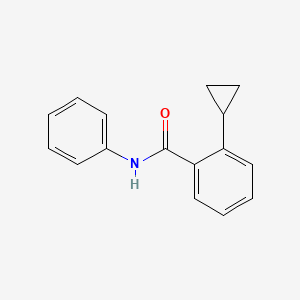
![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)
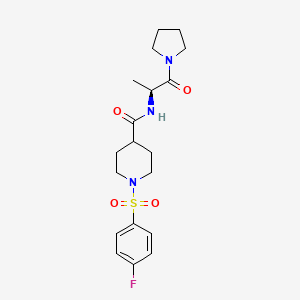
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
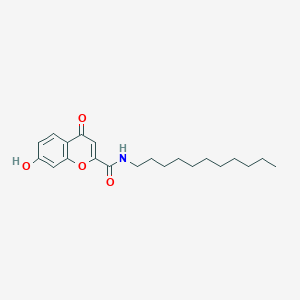
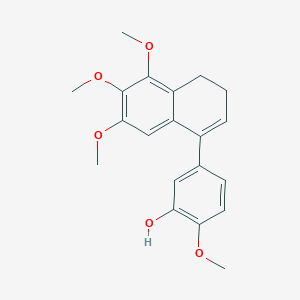

![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)

